molecular formula C3H6N4O B096915 2-(2H-tetrazol-5-yl)ethanol CAS No. 17587-08-5

2-(2H-tetrazol-5-yl)ethanol

Cat. No. B096915
CAS RN: 17587-08-5
M. Wt: 114.11 g/mol
InChI Key: HVKDTPAQOXWHHG-UHFFFAOYSA-N
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Description

2-(2H-tetrazol-5-yl)ethanol is a compound that features a tetrazole ring, a five-membered ring consisting of four nitrogen atoms and one carbon atom, with a substituent of an ethanol group. The interest in such compounds is due to their potential applications in various fields, including medicinal chemistry and materials science. The tetrazole ring is known for its resemblance to the carboxylate group, which allows it to act as a bioisostere in drug design .

Synthesis Analysis

The synthesis of tetrazole derivatives can be achieved through various methods. For instance, the preparation of 2-(1H-tetrazol-1-yl)thiazole, a related compound, involves heterocyclization of 2-aminothiazole with triethyl orthoformate and sodium azide . Although the synthesis of 2-(2H-tetrazol-5-yl)ethanol is not directly described in the provided papers, similar synthetic strategies could be applied, such as the use of ethanol as a solvent or reactant to introduce the ethanol group into the tetrazole ring.

Molecular Structure Analysis

The molecular structure of tetrazole derivatives can be complex, with multiple tautomeric forms and conformers. For example, 1-(tetrazol-5-yl)ethanol exists as a mixture of 12 conformers in the gas phase, which simplifies to just a few forms upon cooling in an argon matrix. The most stable forms of these tautomers exhibit different types of intramolecular hydrogen bonds, which are crucial for their stability and reactivity .

Chemical Reactions Analysis

Tetrazole derivatives can undergo various chemical reactions, including complexation with metals and photodecomposition. For example, 2-(1H-tetrazol-1-yl)thiazole reacts with copper(II) chloride in ethanol to form a mixture of complexes, one of which involves a tetrazole ring-opening reaction followed by the addition of ethanol . Similarly, 1-(tetrazol-5-yl)ethanol undergoes tautomer selective photochemistry upon UV irradiation, leading to the decomposition of the 2H tautomer .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrazole derivatives are influenced by their molecular structure. For instance, the crystal structure of 2,3,5-triphenyl-2H-tetrazol-3-ium bromide ethanol monosolvate shows that the tetrazole ring forms dihedral angles with attached phenyl rings, and the crystal packing is stabilized by intermolecular hydrogen bonds . These structural details can affect properties such as solubility, melting point, and reactivity.

Scientific Research Applications

Molecular Structure and Photochemistry

2-(2H-tetrazol-5-yl)ethanol has been studied for its unique molecular structure and photochemistry. In one study, the molecular structure and photochemistry of 1-(tetrazol-5-yl)ethanol were explored through matrix isolation FTIR and theoretical DFT/B3LYP/6-311++G(d,p) study. The compound exists as a mixture of conformers in the gas phase, and interestingly, it demonstrates tautomer selective photochemistry upon UV irradiation, with the 2H tautomer undergoing unimolecular decomposition while the 1H-tautomer remains photostable (Ismael et al., 2010).

Coordination Chemistry

2-(2H-tetrazol-5-yl)ethanol plays a role in coordination chemistry. For example, 2-(1H-Tetrazol-1-yl)thiazole (a related compound) was observed to react with copper(II) chloride in ethanol, leading to complex formations. This study demonstrates the compound's potential in synthesizing various metal-organic frameworks and coordination compounds (Voitekhovich et al., 2019).

Biological Activities

The compound's derivatives have been investigated for their biological activities. For instance, copper(II) complexes with ligands derived from 2-(1H-Tetrazol-5-yl)pyridine showed significant DNA binding and cleavage activities, alongside notable in vitro anticancer activities against human breast adenocarcinoma cells. This suggests potential applications in the development of new therapeutic agents (Mustafa et al., 2015).

Safety And Hazards

While specific safety and hazard information for “2-(2H-tetrazol-5-yl)ethanol” is not available, general precautions include avoiding dust formation, avoiding contact with skin and eyes, and ensuring adequate ventilation .

properties

IUPAC Name

2-(2H-tetrazol-5-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4O/c8-2-1-3-4-6-7-5-3/h8H,1-2H2,(H,4,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVKDTPAQOXWHHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C1=NNN=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50301236
Record name 2h-tetrazole-5-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50301236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2H-tetrazol-5-yl)ethanol

CAS RN

17587-08-5
Record name 17587-08-5
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2h-tetrazole-5-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50301236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1H-1,2,3,4-tetrazol-5-yl)ethan-1-ol
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